molecular formula C22H28O3 B13803411 (2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13803411
M. Wt: 340.5 g/mol
InChI Key: FYEOMZSZJFOTGQ-VCWQTQNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethylene Ethisterone typically involves the hydroxylation of Ethisterone. The reaction conditions often include the use of specific catalysts and solvents to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of 2-Hydroxymethylene Ethisterone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxymethylene Ethisterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Hydroxymethylene Ethisterone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydroxymethylene Ethisterone involves its interaction with specific molecular targets and pathways. It is known to bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxymethylene Ethisterone is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. This makes it valuable for specialized research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/b14-13+/t16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

FYEOMZSZJFOTGQ-VCWQTQNQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)/C(=C/O)/C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)C(=CO)CC34C

Origin of Product

United States

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